CYP2A6 Inhibition Potency of Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate Compared to Reference Coumarins
Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate inhibits CYP2A6 with an IC50 of 50 nM in a human liver microsome assay [1]. This potency places it in a distinct activity band compared to structurally similar coumarins. For example, 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxycoumarin exhibit IC50 values of 0.39 µM (390 nM) and 4.61 µM (4610 nM), respectively, under comparable assay conditions, while methoxsalen, a reference CYP2A6 inhibitor, shows an IC50 of 0.43 µM (430 nM) [2]. This demonstrates that the 4-ethyl acetate substitution in combination with the single 6-hydroxy group yields a compound that is over 7-fold more potent than the benchmark 6,7-dihydroxycoumarin in this assay.
| Evidence Dimension | CYP2A6 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 50 nM (0.05 µM) |
| Comparator Or Baseline | 6,7-Dihydroxycoumarin: 390 nM (0.39 µM); 7,8-Dihydroxycoumarin: 4610 nM (4.61 µM); Methoxsalen: 430 nM (0.43 µM) |
| Quantified Difference | Target compound is 7.8-fold more potent than 6,7-dihydroxycoumarin; 92-fold more potent than 7,8-dihydroxycoumarin; 8.6-fold more potent than methoxsalen. |
| Conditions | Inhibition of coumarin 7-hydroxylation in human liver microsomes (CYP2A6) after 30 min preincubation, detected by plate reader. |
Why This Matters
Higher potency enables the use of lower compound concentrations in assays, which can reduce off-target effects and is a critical parameter for lead optimization in drug discovery programs targeting CYP2A6-mediated metabolism or smoking cessation.
- [1] BindingDB. BDBM50358746: Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate. Access Date: 2024. View Source
- [2] Dou T, et al. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. Eur J Pharm Sci. 2019;136:104944. View Source
